4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a triazole and phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a triazole ring is fused with a phthalazine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and phthalazine rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific thermal and mechanical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which can lead to cell death . The compound may also interact with specific enzymes and receptors, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential as an energetic material.
[1,2,4]Triazolo[4,3-a]quinoxaline: Studied for its DNA intercalation properties and anticancer activity.
1,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine: Investigated for its receptor binding and potential therapeutic applications.
Uniqueness
4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific combination of a triazole and phthalazine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H23N5O2S/c1-16-13-14-20(33(31,32)29-17(2)19-9-5-4-6-10-19)15-23(16)25-27-26-24-22-12-8-7-11-21(22)18(3)28-30(24)25/h4-15,17,29H,1-3H3 |
InChI Key |
UJPQPWAPIOEYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
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